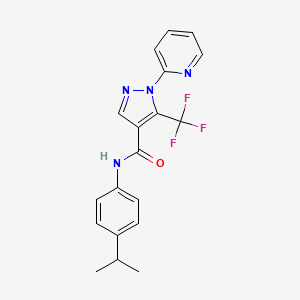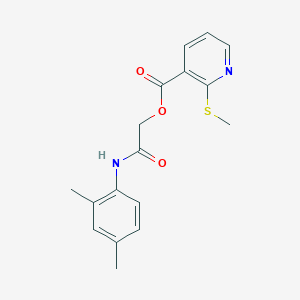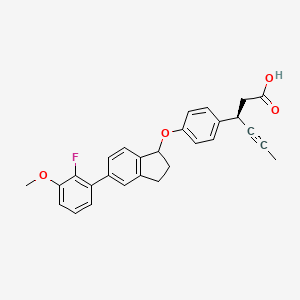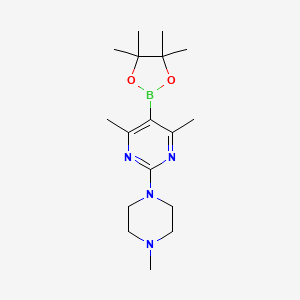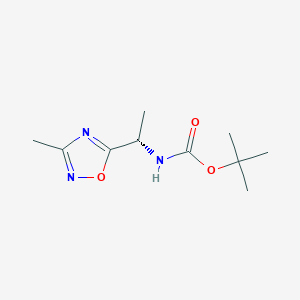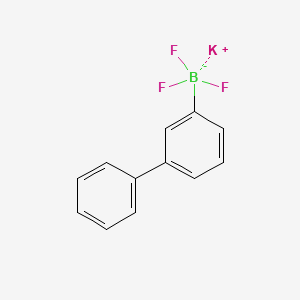
Sodium 2,2',2''-(((1E,1'E,1''E)-benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2,2’,2’‘-(((1E,1’E,1’'E)-benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetate is a complex organic compound with a unique structure that includes multiple benzene rings and ethene linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2,2’,2’‘-(((1E,1’E,1’'E)-benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetate typically involves a multi-step process. The initial step often includes the formation of the core benzene-ethene structure through a series of condensation reactions. Common reagents used in these reactions include trifluoroacetic acid and hexamethylenetetramine . The reaction conditions usually involve heating and stirring the mixture for a specified period, followed by the addition of concentrated sulfuric acid to complete the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Industrial production methods may also incorporate continuous flow reactors to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
Sodium 2,2’,2’‘-(((1E,1’E,1’'E)-benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethene linkages to ethane, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can introduce various functional groups into the benzene rings.
科学的研究の応用
Sodium 2,2’,2’‘-(((1E,1’E,1’'E)-benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism by which Sodium 2,2’,2’‘-(((1E,1’E,1’'E)-benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetate exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Tetrakis(4-aminophenyl)ethene: Similar in structure but with amino groups instead of acetates.
Bis(4-aminophenyl)ethene: Contains fewer benzene rings and ethene linkages.
Uniqueness
Sodium 2,2’,2’‘-(((1E,1’E,1’'E)-benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetate is unique due to its multiple benzene rings and ethene linkages, which provide a versatile framework for various chemical modifications and applications. Its ability to undergo multiple types of reactions and interact with different molecular targets makes it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C36H27Na3O6 |
|---|---|
分子量 |
624.6 g/mol |
IUPAC名 |
trisodium;2-[4-[(E)-2-[3,5-bis[(E)-2-[4-(carboxylatomethyl)phenyl]ethenyl]phenyl]ethenyl]phenyl]acetate |
InChI |
InChI=1S/C36H30O6.3Na/c37-34(38)22-28-10-1-25(2-11-28)7-16-31-19-32(17-8-26-3-12-29(13-4-26)23-35(39)40)21-33(20-31)18-9-27-5-14-30(15-6-27)24-36(41)42;;;/h1-21H,22-24H2,(H,37,38)(H,39,40)(H,41,42);;;/q;3*+1/p-3/b16-7+,17-8+,18-9+;;; |
InChIキー |
LDQJQSIHVXESBE-GHDKNFJLSA-K |
異性体SMILES |
C1=CC(=CC=C1CC(=O)[O-])/C=C/C2=CC(=CC(=C2)/C=C/C3=CC=C(C=C3)CC(=O)[O-])/C=C/C4=CC=C(C=C4)CC(=O)[O-].[Na+].[Na+].[Na+] |
正規SMILES |
C1=CC(=CC=C1CC(=O)[O-])C=CC2=CC(=CC(=C2)C=CC3=CC=C(C=C3)CC(=O)[O-])C=CC4=CC=C(C=C4)CC(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B15281235.png)
![Methyl 2-{2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]acetamido}acetate](/img/structure/B15281257.png)

![3-[(Methylsulfanyl)methyl]-6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281261.png)


